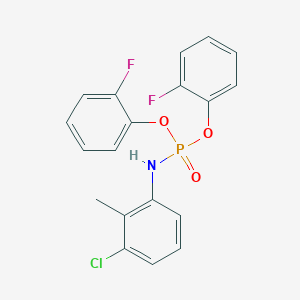
bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pesticide. This compound is known for its strong insecticidal properties and has been studied extensively for its effectiveness in controlling pests in agriculture. In
作用機序
The mechanism of action of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which results in the overstimulation of the nervous system and ultimately leads to the death of the insect.
Biochemical and Physiological Effects
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate has been shown to have low toxicity in mammals and birds. However, it can have toxic effects on aquatic organisms and bees. Studies have also shown that exposure to this compound can lead to changes in the activity of certain enzymes in the liver and kidneys of mammals.
実験室実験の利点と制限
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate has several advantages for lab experiments. It has a high level of purity and stability, making it easy to handle and store. It is also highly effective in controlling pests, making it a useful tool for studying the effects of insecticides on different organisms. However, its toxic effects on aquatic organisms and bees limit its use in certain experiments.
将来の方向性
There are several future directions for the study of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate. One area of research is the development of more environmentally friendly pesticides that are effective in controlling pests but have minimal impact on non-target organisms. Another area of research is the study of the potential health effects of exposure to this compound in humans. Additionally, the development of more efficient synthesis methods for bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate could lead to increased production and use of this compound in agriculture and vector control.
Conclusion
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate is a chemical compound that has significant potential for use as a pesticide. Its strong insecticidal properties make it a useful tool for controlling pests in agriculture and vector control. However, its toxic effects on aquatic organisms and bees limit its use in certain experiments. Future research should focus on the development of more environmentally friendly pesticides and the study of the potential health effects of exposure to this compound in humans.
合成法
The synthesis method of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate involves the reaction of 2-fluoroaniline with 3-chloro-2-methylphenyl isocyanate to form the corresponding urea. The urea is then reacted with phosphorus oxychloride and triethylamine to produce the final product. This synthesis method has been optimized and studied extensively to ensure high yields and purity of the compound.
科学的研究の応用
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate has been extensively studied for its insecticidal properties. It has been shown to be highly effective in controlling pests such as aphids, whiteflies, and thrips in agriculture. This compound has also been studied for its potential use in vector control, specifically for controlling mosquitoes that transmit diseases such as malaria and dengue fever.
特性
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2NO3P/c1-13-14(20)7-6-10-17(13)23-27(24,25-18-11-4-2-8-15(18)21)26-19-12-5-3-9-16(19)22/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVBPHFDCCULPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5208075.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208081.png)
![(2E)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5208096.png)
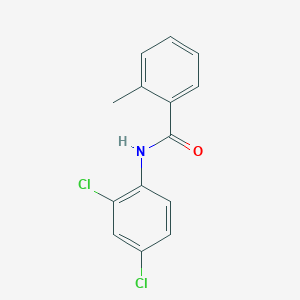
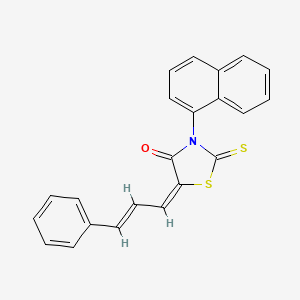
![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)
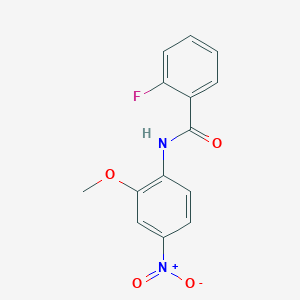
![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
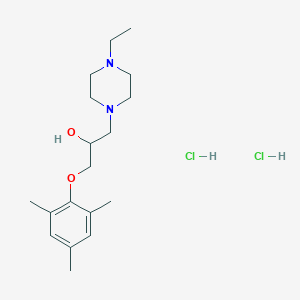
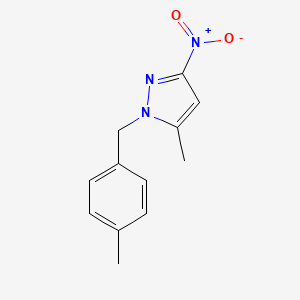
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
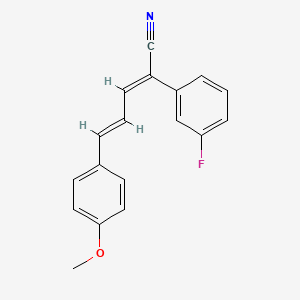
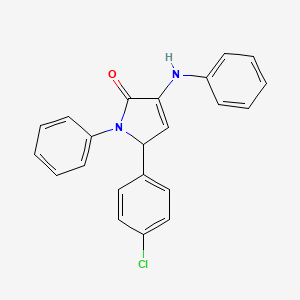
![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)